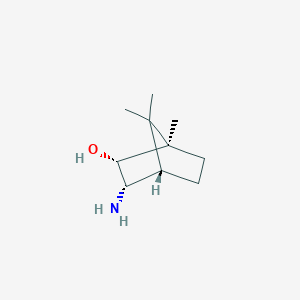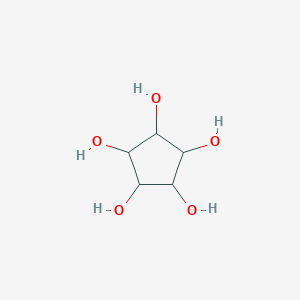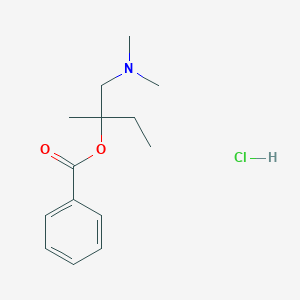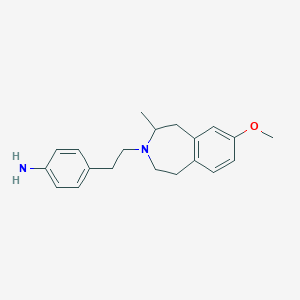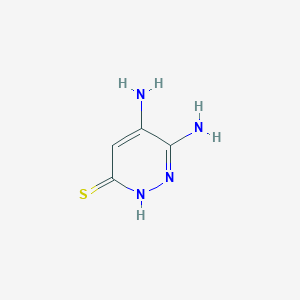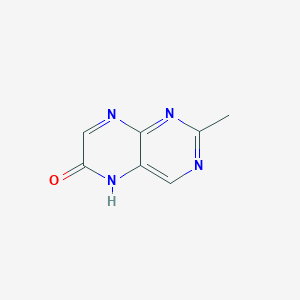
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
Übersicht
Beschreibung
“3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate” is a chemical compound with the linear formula: H2C=CHCO2CH2CH2(CF2)5CF3 . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of “3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate” can be represented by the SMILES string: FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)CCOC(=O)C=C . The molecular weight is 418.15 .Physical And Chemical Properties Analysis
“3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate” has a refractive index of n20/D 1.338 (lit.), a boiling point of 76-80 °C/8 mmHg (lit.), and a density of 1.554 g/mL at 25 °C (lit.) . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
- Summary : These compounds can be used to create robust fluorinated siloxane copolymers via initiated chemical vapor deposition (iCVD) for corrosion protection .
- Method : The iCVD process enables the fabrication of finely tuned fluorinated siloxane copolymer conformal coatings for corrosion protection on a variety of substrates .
- Results : The corrosion rates as low as 0.002 mpy on zinc substrates can be reached with 250-nm-thick iCVD-synthesized polymers .
- Summary : These compounds can be used as intermediates for the production of fluorosurfactants and water repellent agents .
- Method : The compounds are used as raw materials in the synthesis of fluorosurfactants and water repellent agents .
- Results : The resulting products exhibit excellent surface properties, including low surface tension and high water repellency .
- Summary : These compounds can be used as monomers for resin modification .
- Method : The compounds are polymerized with other monomers to modify the properties of the resulting resin .
- Results : The resulting modified resins exhibit improved properties, such as enhanced durability and chemical resistance .
- Summary : These compounds can be used to create polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds .
- Method : The compounds are polymerized to create biocompatible and biodegradable polymers .
- Results : The resulting polymers can be used in various biomedical applications, providing solutions for drug delivery and tissue engineering .
- Summary : These compounds can be used to create polymers for industrial applications, such as coatings and adhesives .
- Method : The compounds are polymerized to create durable and adhesive polymers .
- Results : The resulting polymers can be used in various industrial applications, providing solutions for coatings and adhesives .
- Summary : Ethyl Acrylate monomer, which is similar to these compounds, is used in the manufacture of inks, resins, caulks, adhesives, sealants, fibers, leather, rubber and denture materials .
- Method : The compounds are used as raw materials in the synthesis of these materials .
- Results : The resulting materials exhibit improved properties, such as enhanced durability and chemical resistance .
Corrosion Protection
Fluorosurfactants and Water Repellent Agents
Resin Modification
Biomedical Applications
Industrial Applications
Inks, Resins, Caulks, Adhesives, Sealants, Fibers, Leather, Rubber and Denture Materials
- Summary : “1h,1h,2h,2h-perfluorooctyl acrylate” can be used to generate droplets in droplet-based microfluidics systems .
- Method : The compound is used as a starting material in the synthesis of F-alkyl aroxysulfonyl carbamates and thiocarbamates .
- Results : The resulting materials can be used in various biomedical applications, providing solutions for drug delivery and tissue engineering .
- Summary : “3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate” is used in the preparation of chemical compounds employed in high-performance organic thin-film transistors .
- Method : The compound is used as a starting material in the synthesis of these materials .
- Results : The resulting materials exhibit improved properties, such as enhanced durability and chemical resistance .
- Summary : “3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate” finds its application as an appliance in boat and building paint .
- Method : The compound is used as a raw material in the synthesis of these materials .
- Results : The resulting materials exhibit improved properties, such as enhanced durability and chemical resistance .
- Summary : “2-(Perfluorohexyl)ethyl acrylate” is used as raw materials for fluorosurfactants used in fire fighting foam agents .
- Method : The compound is used as a raw material in the synthesis of these materials .
- Results : The resulting materials exhibit improved properties, such as enhanced durability and chemical resistance .
- Summary : “2-(Perfluorohexyl)ethyl acrylate” is also used as raw materials for water repellent agents used on various types of substrates .
- Method : The compound is used as a raw material in the synthesis of these materials .
- Results : The resulting materials exhibit improved properties, such as enhanced durability and chemical resistance .
- Summary : “2-(Perfluorohexyl)ethyl acrylate” can be used to manufacture a variety of fluorinated products .
- Method : The compound is used as a raw material in the synthesis of these materials .
- Results : The resulting materials exhibit improved properties, such as enhanced durability and chemical resistance .
Droplet-Based Microfluidics Systems
High-Performance Organic Thin-Film Transistors
Boat and Building Paint
Fluorinated Fire Fighting Foam Agents
Water Repellent Agents for Various Types of Substrates
Fluorinated Products
Safety And Hazards
Eigenschaften
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F13O2/c1-2-5(25)26-4-3-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKQPPJQTZJZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2OC(O)CH=CH2, C11H7F13O2 | |
| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
139322-97-7 | |
| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139322-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9038840 | |
| Record name | (Perfluorohexyl)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9038840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate | |
CAS RN |
17527-29-6 | |
| Record name | Perfluorohexylethyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17527-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2-Tetrahydroperfluorooctyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017527296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Perfluorohexyl)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9038840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROHEXYLETHYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8RP8R77R9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





